2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular proliferation and survival, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar structure but with a pyridine ring instead of a thiophene ring, leading to different biological activities.
Uniqueness
2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the isopropylphenyl group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)12-3-5-13(6-4-12)14-9-22-17-15(14)16(18-7-8-21)19-10-20-17/h3-6,9-11,21H,7-8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUWZNQTBJMWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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